molecular formula C17H16O3 B1656833 2',6'-Dimethoxychalcone CAS No. 5452-98-2

2',6'-Dimethoxychalcone

Cat. No.: B1656833
CAS No.: 5452-98-2
M. Wt: 268.31 g/mol
InChI Key: GMODFQAQVHNPNU-VAWYXSNFSA-N
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Description

2',6'-Dimethoxychalcone (C₁₇H₁₆O₄, molecular weight: 284.3 g/mol) is a chalcone derivative characterized by methoxy (-OCH₃) groups at the 2' and 6' positions of the aromatic ring (Figure 1). Chalcones, as α,β-unsaturated ketones, serve as precursors for flavonoids and exhibit diverse bioactivities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

Properties

CAS No.

5452-98-2

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

(E)-1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H16O3/c1-19-15-9-6-10-16(20-2)17(15)14(18)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3/b12-11+

InChI Key

GMODFQAQVHNPNU-VAWYXSNFSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Variations and Bioactivity

Table 1: Key Chalcone Derivatives and Their Substitution Patterns
Compound Name Substituent Positions Key Bioactivities Source/Study
2',6'-Dimethoxychalcone 2',6'-OCH₃ MAO-A/MAO-B inhibition (IC₅₀: 0.39 μM) Antiproliferative studies
4',6'-DMC (2'-OH-4',6'-OCH₃) 2'-OH, 4',6'-OCH₃ Anti-melanogenic, anti-inflammatory B16F10 melanoma cells
Flavokawain B (6'-OH-2',4'-OCH₃) 6'-OH, 2',4'-OCH₃ Anticancer (proapoptotic) Kava extracts
2',3'-Dihydroxy-4',6'-OCH₃ 2',3'-OH, 4',6'-OCH₃ DPP-IV inhibition (97.37%) Uvaria dulcis
2'-OH-3',5'-OCH₃ (Compound 6) 2'-OH, 3',5'-OCH₃ Antiproliferative (IC₅₀: 4.75–45.81 μM) Campomanesia xanthocarpa
Anticancer and Antiproliferative Effects
  • This compound: Exhibits dual inhibition of human monoamine oxidase-A (hMAO-A, IC₅₀: 0.39 μM) and hMAO-B (IC₅₀: 3.28 μM), with a selectivity index of 113.1 for hMAO-B.
  • 4',6'-DMC: Demonstrates potent antiproliferative activity against canine lymphoma cells (CLBL-1) but shows cytotoxicity to normal cells at higher concentrations. It induces apoptosis via caspase-3/8 activation and phosphatidylserine externalization .
  • Flavokawain B: Triggers apoptosis in cancer cells through mitochondrial pathways and is less toxic to normal cells compared to synthetic dimethoxy derivatives .
Anti-Melanogenic and Anti-Inflammatory Effects
  • 4',6'-DMC: Reduces melanin synthesis by downregulating MITF, TRP-1, and TRP-2 in B16F10 cells. It suppresses LPS-induced inflammation in RAW 264.7 macrophages by inhibiting NF-κB, COX-2, and iNOS pathways .
  • This compound: Limited direct data on anti-inflammatory effects, but structural analogs like Ch35 (2'-OH-4',6'-OCH₃) inhibit NO production (IC₅₀: 7.1–9.6 μM) in LPS-treated macrophages .
Enzyme Inhibition
  • 2',3'-Dihydroxy-4',6'-OCH₃ : Shows superior DPP-IV inhibition (97.37%) compared to diprotin A (77.60%), highlighting the role of hydroxyl groups in enhancing enzyme binding .
  • This compound : Acts as a competitive inhibitor of hMAO-B (Ki: 0.0066 μM), with reversible binding kinetics .

Structure-Activity Relationships (SAR)

Methoxy vs. Hydroxy Groups :

  • Methoxy groups enhance metabolic stability and bioavailability compared to hydroxylated analogs .
  • Hydroxyl groups (e.g., 2',3'-diOH in DPP-IV inhibitors) improve hydrogen bonding with enzyme active sites but may reduce membrane permeability .

Substitution Position: 4',6'-Dimethoxy derivatives (e.g., 4',6'-DMC) show superior anti-melanogenic activity due to optimal steric and electronic interactions with melanogenesis pathways . 2',6'-Dimethoxy configuration favors MAO-B selectivity, likely due to enhanced hydrophobic interactions with the enzyme’s substrate cavity .

Dual-Targeting Potential: Compounds with 2'-OH and dimethoxy groups (e.g., 4',6'-DMC) often exhibit multitarget effects (e.g., anti-inflammatory + antiproliferative), whereas fully methoxylated analogs may lack specificity .

Toxicity and Therapeutic Index

  • 4',6'-DMC: Non-cytotoxic at anti-melanogenic doses (≤10 μM) but toxic to normal cells at higher concentrations (>25 μM) .
  • This compound : High selectivity for hMAO-B reduces off-target effects, making it a safer candidate for neurological applications .

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